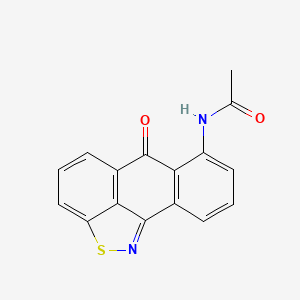

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound are not explicitly reported, predictions based on its structure suggest the following features:

- ¹H NMR : A singlet at δ 2.1 ppm for the acetamide methyl group (-COCH₃), a broad peak near δ 8.5 ppm for the amide proton (-NH-), and aromatic protons in the δ 7.0–8.5 ppm range corresponding to the anthracene and isothiazole rings.

- ¹³C NMR : Peaks at δ 169 ppm (carbonyl carbons of the oxo and acetamide groups), δ 140–125 ppm (aromatic carbons), and δ 23 ppm (methyl carbon of the acetamide).

Infrared (IR) Spectroscopy

The IR spectrum would exhibit strong absorptions at:

Mass Spectrometry (MS)

In HPLC-MS analyses, the molecular ion peak [M+H]⁺ is observed at m/z 295.04 , consistent with the molecular weight of 294.33 g/mol. Fragmentation patterns likely include loss of the acetamide group (-59 Da) and subsequent cleavage of the anthra-isothiazol system. The high-resolution mass spectrum (HRMS) would confirm the exact mass with an error margin of <5 ppm.

Tabulated Spectroscopic Predictions

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 2.1 (s, 3H), δ 8.5 (s, 1H), δ 7.0–8.5 (m, 9H) |

| ¹³C NMR | δ 169, 140–125, 23 |

| IR | 1670, 1550, 1250 cm⁻¹ |

| MS | [M+H]⁺ m/z 295.04 |

Properties

CAS No. |

50988-01-7 |

|---|---|

Molecular Formula |

C16H10N2O2S |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)acetamide |

InChI |

InChI=1S/C16H10N2O2S/c1-8(19)17-11-6-2-4-9-13(11)16(20)10-5-3-7-12-14(10)15(9)18-21-12/h2-7H,1H3,(H,17,19) |

InChI Key |

JNJWDMRFGGSELJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide typically involves:

- Construction of the anthraquinone core or its derivative.

- Formation of the isothiazole ring fused to the anthraquinone system.

- Introduction of the acetamide group at the 7-position of the fused ring system.

The key challenge lies in the regioselective formation of the isothiazole ring fused onto the anthraquinone skeleton and subsequent functionalization.

Reported Synthetic Routes

Cyclization Approach via Anthraquinone Derivatives

One common approach starts from anthraquinone derivatives bearing appropriate substituents that can be converted into the isothiazole ring by cyclization with sulfur and nitrogen sources.

- Step 1: Functionalization of anthraquinone at the 7-position with a suitable leaving group or precursor amine.

- Step 2: Reaction with sulfur-containing reagents (e.g., Lawesson’s reagent or elemental sulfur with amines) to form the isothiazole ring via intramolecular cyclization.

- Step 3: Acetylation of the amino group to form the acetamide moiety.

This method allows for the formation of the fused isothiazole ring system in a controlled manner, preserving the anthraquinone core.

Direct Heterocyclic Ring Formation

Another method involves the direct construction of the isothiazole ring on a preformed anthraquinone scaffold by:

- Condensation of anthraquinone derivatives with thioamide or thiourea compounds.

- Oxidative cyclization to close the isothiazole ring.

- Subsequent acetamide formation by acetylation of the amino group.

This approach is advantageous for its step economy but requires precise control of reaction conditions to avoid side reactions.

Acetylation Step

The final acetamide group is typically introduced by acetylation of the corresponding amine intermediate using acetic anhydride or acetyl chloride under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acid byproducts.

Purification and Characterization

- Purification is commonly achieved by recrystallization or preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water mixtures with acidic modifiers (phosphoric or formic acid) to improve peak shape and compound stability.

- Characterization includes NMR, mass spectrometry, and melting point determination to confirm the structure and purity.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Anthraquinone functionalization | Introduction of amino or leaving group at 7-position | Electrophilic substitution or amination | Precursor for ring closure |

| Isothiazole ring formation | Cyclization with sulfur and nitrogen sources | Lawesson’s reagent, elemental sulfur + amines | Intramolecular cyclization step |

| Acetylation | Conversion of amine to acetamide | Acetic anhydride or acetyl chloride, base | Mild conditions to avoid decomposition |

| Purification | Recrystallization or RP-HPLC | Acetonitrile/water with acidic modifier | Ensures high purity for analytical use |

Research Findings and Optimization

- The use of Lawesson’s reagent has been found effective for the cyclization step, providing good yields and regioselectivity in forming the isothiazole ring fused to the anthraquinone core.

- Reaction temperature and solvent choice critically influence the cyclization efficiency; typically, polar aprotic solvents such as DMF or DMSO are preferred.

- Acetylation under mild conditions prevents hydrolysis or degradation of the sensitive fused ring system.

- RP-HPLC methods developed for purification are scalable and compatible with mass spectrometry, facilitating both analytical and preparative applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthraquinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted anthraquinone derivatives .

Scientific Research Applications

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anti-cancer effects. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s anthra-isothiazole backbone distinguishes it from other acetamide derivatives. Below is a comparative analysis with structurally or functionally related compounds:

*Estimated based on trichloroacetyl group’s hydrophobicity.

†Lower LogP due to polar sulfonamide group.

‡Higher LogP due to carbazole’s aromaticity.

Key Research Findings and Implications

- Analytical Robustness : Its compatibility with mass spectrometry (via formic acid substitution in HPLC) enhances its utility in metabolomics, unlike carbazole derivatives, which may require harsher ionization conditions .

- Substituent Effects: Unlike meta-substituted trichloroacetamides, where electron-withdrawing groups (e.g., -NO₂) drastically alter crystal parameters, the anthra-isothiazole’s rigidity may buffer such effects, favoring consistent solid-state behavior .

Biological Activity

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- CAS Number : 50988-01-7

- Molecular Formula : C16H10N2O2S

- Molecular Weight : 294.330 g/mol

- InChI Key : JNJWDMRFGGSELJ-UHFFFAOYSA-N

- LogP : 2.74

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an α-glucosidase inhibitor, which is significant in managing diabetes by slowing carbohydrate absorption. Preliminary studies suggest that derivatives related to this compound can inhibit α-glucosidase effectively .

- Antioxidant Activity : The presence of isothiazole moieties in the compound suggests potential antioxidant properties, which can mitigate oxidative stress associated with various diseases, including diabetes and cancer.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity; thus, it is hypothesized that this compound may also possess such properties.

In Vitro Studies

A study assessing the inhibitory effects on α-glucosidase revealed that related acetamide derivatives showed significant inhibition rates. For instance, one derivative demonstrated an inhibition rate of 87.3% at a concentration of 5.39 mmol/L . This suggests that this compound could be a promising candidate for further development as an antidiabetic agent.

Case Study: Antidiabetic Potential

A relevant case study involved the synthesis and evaluation of various acetamide derivatives for their antidiabetic activity. The structure-activity relationship (SAR) was explored to identify which modifications enhanced biological activity. It was noted that compounds with specific substitutions on the aromatic ring exhibited improved enzyme inhibition .

Comparative Biological Activity Table

| Compound Name | CAS Number | Inhibition Rate (%) | Concentration (mmol/L) | Activity Type |

|---|---|---|---|---|

| This compound | 50988-01-7 | TBD | TBD | α-glucosidase inhibitor |

| Related Acetamide Derivative | TBD | 87.3% | 5.39 | α-glucosidase inhibitor |

Q & A

Q. What are the established synthetic routes for N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves functionalizing the anthra-isothiazole core via nucleophilic substitution or condensation reactions. For example:

- Microwave-assisted synthesis : Aromatic amines (e.g., anthraquinone derivatives) react with activated acetamide precursors under microwave irradiation (120–150°C, 20–40 min), achieving higher yields (70–85%) compared to conventional heating .

- Substitution reactions : The 7-position of the anthra-isothiazole ring is electrophilic, allowing substitution with acetamide groups in the presence of catalysts like DMAP or DCC in anhydrous DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product.

Q. How is the molecular structure of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : The anthra-isothiazole protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) are key diagnostic signals. Aromatic protons in the anthracene moiety appear as multiplets .

- IR : Strong absorption bands for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm the acetamide group .

- Crystallography : Single-crystal X-ray diffraction reveals planar geometry of the anthra-isothiazole core, with bond angles (e.g., C–S–C ≈ 92°) and intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .

Advanced Research Questions

Q. What computational modeling approaches are used to predict the electronic properties and reactivity of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize the molecular geometry and calculate frontier orbitals (HOMO-LUMO gap ≈ 3.2 eV), indicating moderate electrophilicity. The electron-deficient anthra-isothiazole core facilitates charge transfer .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO), showing strong hydrogen bonding between the acetamide group and solvent molecules .

- Docking Studies : Predicts interactions with biological targets (e.g., enzymes with quinone-binding sites) by analyzing π-π stacking and hydrogen-bonding motifs .

Q. How do structural modifications at the anthra-isothiazole core influence the biological activity of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide derivatives?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Introducing halogens (e.g., Cl at the 3-position) increases oxidative potential, enhancing antitumor activity via ROS generation .

- Substituent position : Modifications at the 9- or 10-position disrupt π-conjugation, reducing photostability but improving solubility (logP decreases by ~0.5 units) .

- Bioisosteric replacement : Replacing the isothiazole sulfur with oxygen (anthra-oxazole) alters binding affinity to DNA topoisomerases, as shown in IC₅₀ assays .

Q. What factors contribute to discrepancies in reported toxicity profiles of anthra-isothiazole derivatives, and how can these be resolved?

- Methodological Answer :

- Impurity analysis : HPLC-MS identifies byproducts (e.g., sulfoxides or dimerized species) that may contribute to variability in LD₅₀ values .

- Species-specific metabolism : Rat liver microsome assays reveal faster clearance of the parent compound compared to human models, explaining higher rodent toxicity (LD₅₀: 1500 mg/kg in rats vs. predicted 3000 mg/kg in humans) .

- Dose-response studies : Adaptive experimental designs (e.g., Bayesian hierarchical models) account for non-linear toxicity trends in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.